8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline
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Overview
Description
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a 2-methyl-5-nitro-1,2,4-triazol-3-yl group
Preparation Methods
The synthesis of 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline involves several steps. One common synthetic route includes the nitration of a triazole derivative followed by its reaction with a quinoline derivative. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as energetic materials
Mechanism of Action
The mechanism of action of 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring system can intercalate with DNA, affecting its function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline include:
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline: This compound has a sulfur atom instead of an oxygen atom linking the triazole and quinoline rings.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: This compound contains a triazole ring system similar to the one in the target compound.
1,1′-Dihydroxy-3,3′-dinitro-bis-1,2,4-triazole: This compound is a bis-heterocyclic motif with energetic properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKACMQEKPZARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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